molecular formula C22H18FNO3 B2588195 Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate CAS No. 339020-43-8

Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B2588195
CAS No.: 339020-43-8
M. Wt: 363.388
InChI Key: KSNVCXAKLDGNEN-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate is a synthetic organic compound that belongs to the class of pyridoindoles. This compound is characterized by its complex structure, which includes a pyrido[1,2-a]indole core, a fluorobenzyl group, and an ethyl ester functional group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrido[1,2-a]indole core, which can be achieved through cyclization reactions involving indole derivatives and pyridine precursorsThe final step involves esterification to introduce the ethyl ester group, often using reagents like ethyl chloroformate under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can replace the fluorobenzyl group with other substituents. This is often achieved using nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure to interact with biological targets.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets within cells. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate can be compared with other pyridoindole derivatives, such as:

    Ethyl 3-(benzyl)oxy]pyrido[1,2-a]indole-10-carboxylate: Similar structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its solubility and pharmacokinetic properties.

The presence of the fluorine atom in this compound is a key differentiator, as fluorine can significantly impact the compound’s metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

ethyl 3-[(4-fluorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO3/c1-2-26-22(25)21-18-11-10-17(27-14-15-6-8-16(23)9-7-15)13-20(18)24-12-4-3-5-19(21)24/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNVCXAKLDGNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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